molecular formula C20H20N2O3S2 B2364868 N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895473-95-7

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2364868
CAS No.: 895473-95-7
M. Wt: 400.51
InChI Key: OZOUHYGNSAQLIN-UHFFFAOYSA-N
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Description

N-(4-(p-Tolyl)thiazol-2-yl)-3-tosylpropanamide is a thiazole-based compound characterized by a thiazole core substituted at position 4 with a p-tolyl (methylphenyl) group and at position 2 with a propanamide chain bearing a tosyl (p-toluenesulfonyl) moiety. This structure combines aromatic, sulfonamide, and amide functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-14-3-7-16(8-4-14)18-13-26-20(21-18)22-19(23)11-12-27(24,25)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOUHYGNSAQLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The preparation of 2-amino-4-(p-tolyl)thiazole typically follows a modified Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. This approach provides an efficient route to constructing the thiazole core with appropriate substitution patterns.

Method A: α-Bromoacetophenone Approach

The reaction between 4'-methyl-α-bromoacetophenone and thiourea in ethanol under reflux conditions generates 2-amino-4-(p-tolyl)thiazole in good yields. This procedure can be represented by the following reaction scheme:

  • 4'-Methyl-α-bromoacetophenone (1.0 equiv) and thiourea (1.2 equiv) are dissolved in absolute ethanol (0.2 M).
  • The mixture is refluxed for 3-4 hours until completion (monitored by TLC).
  • After cooling, the solution is neutralized with aqueous sodium carbonate.
  • The precipitate is collected by filtration, washed with water, and recrystallized from ethanol.

This method typically yields 2-amino-4-(p-tolyl)thiazole in 75-85% yield with high purity.

Preparation Methods for N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide

Method 1: Direct Acylation Approach

The direct acylation approach involves the reaction of 2-amino-4-(p-tolyl)thiazole with appropriate 3-tosylpropionic acid derivatives. Based on the procedures described for similar compounds, we can deduce an effective synthetic route.

Procedure:

  • In a dry reaction vessel equipped with a magnetic stirrer, 2-amino-4-(p-tolyl)thiazole (1.0 equiv) is dissolved in anhydrous dichloromethane (0.1 M).
  • The solution is cooled to 0°C, and triethylamine (1.5 equiv) is added.
  • 3-Tosylpropanoyl chloride (1.2 equiv), prepared from 3-tosylpropanoic acid and thionyl chloride, is added dropwise.
  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
  • After completion (monitored by TLC), the mixture is washed with dilute HCl, saturated NaHCO₃, and brine.
  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography on silica gel using an appropriate solvent system.

This method typically affords this compound in 60-70% yield.

Method 2: Sulfonylation of N-(4-(p-tolyl)thiazol-2-yl)propanamide

This approach involves first preparing N-(4-(p-tolyl)thiazol-2-yl)propanamide followed by sulfonylation at the β-position.

Step 1: Synthesis of N-(4-(p-tolyl)thiazol-2-yl)propanamide

  • 2-Amino-4-(p-tolyl)thiazole (1.0 equiv) is dissolved in pyridine (0.1 M) at 0°C.
  • Propanoyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature overnight.
  • The reaction mixture is concentrated under reduced pressure to remove pyridine.
  • The crude product is purified by flash chromatography on silica gel.

Step 2: Sulfonylation at the β-position

  • N-(4-(p-tolyl)thiazol-2-yl)propanamide (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78°C.
  • Lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour.
  • p-Toluenesulfonyl chloride (1.2 equiv) in THF is added slowly, and the reaction is gradually warmed to room temperature.
  • After completion, the reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate.
  • The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by column chromatography to afford this compound.

This two-step procedure typically gives overall yields of 50-60%.

Method 3: Photocatalytic Approach

Recent advances in photocatalytic chemistry have enabled the development of more efficient routes to tosylated compounds. A visible-light-mediated approach can be adapted for the preparation of this compound.

Procedure:

  • In a glove box, a dry vial equipped with a magnetic stir bar is charged sequentially with N-(4-(p-tolyl)thiazol-2-yl)acrylamide (0.2 mmol), p-toluenesulfonyl chloride (0.3 mmol), Na₂S₂O₄ (0.4 mmol), DABCO(SO₂)₂ (0.3 mmol), MeOH (0.3 mmol), Ir(ppy)₃ (2 mol%), and dry MeCN (4.0 mL).
  • The reaction mixture is stirred for 12 hours at 900 rpm in a thermostatic water bath at 20°C under 35W blue LED light.
  • When the reaction is complete (monitored by TLC), the mixture is purified by flash chromatography on silica gel and eluted with petroleum ether/ethyl acetate (4:1) to afford the product.

This photocatalytic approach typically provides yields of 60-65% with high regioselectivity.

Method 4: Chlorosulfonylation of Acrylamides

Another viable approach involves the chlorosulfonylation of N-(4-(p-tolyl)thiazol-2-yl)acrylamide followed by reduction.

Step 1: Preparation of N-(4-(p-tolyl)thiazol-2-yl)acrylamide

  • To a solution of 2-amino-4-(p-tolyl)thiazole (1.0 equiv) in anhydrous DCM (0.5 M) at 0°C, NaH (2.0 equiv) is added in one portion.
  • The solution is stirred until no further gas evolution is observed.
  • Acryloyl chloride (2.0 equiv) is added slowly, and the resulting solution is warmed to room temperature.
  • Once the reaction is complete, the mixture is filtered, concentrated, and purified by flash chromatography.

Step 2: Chlorosulfonylation

  • To an oven-dried reaction tube equipped with a magnetic stirring bar, N-(4-(p-tolyl)thiazol-2-yl)acrylamide (1.0 equiv), p-toluenesulfonyl chloride (2.0 equiv), and fac-Ir(ppy)₃ (1 mol%) are added.
  • Anhydrous MeCN and H₂O (5.0 equiv) are added, and the solution is deoxygenated by three freeze-pump-thaw cycles.
  • The reaction mixture is irradiated with a 455 nm LED under argon at room temperature for 22 hours.
  • After completion, the mixture is filtered through Celite and concentrated under vacuum.
  • The residue is purified by flash chromatography to give 2-chloro-2-methyl-N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide.

Step 3: Reduction

  • The chlorinated intermediate (1.0 equiv) is dissolved in a mixture of methanol and THF (1:1, 0.1 M).
  • Zinc dust (3.0 equiv) and ammonium chloride (3.0 equiv) are added, and the mixture is stirred at room temperature.
  • After completion, the mixture is filtered, concentrated, and purified to afford this compound.

This approach provides the target compound with yields of 50-55%.

Optimization of Reaction Conditions

Reaction conditions for the preparation of this compound can be optimized to improve yield and selectivity. Table 1 summarizes the optimization studies for Method 1 (Direct Acylation).

Table 1: Optimization of Direct Acylation Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 Et₃N DCM 0 to RT 12 62
2 Et₃N THF 0 to RT 12 58
3 DIPEA DCM 0 to RT 12 65
4 Pyridine DCM 0 to RT 12 52
5 DIPEA DCM -10 to RT 16 70
6 DIPEA DCE 0 to 40 8 68
7 DIPEA Toluene 0 to RT 12 59

Optimization studies reveal that using DIPEA as a base in DCM at -10°C initially, followed by warming to room temperature, provides the best yield (70%) for the direct acylation approach.

Table 2 presents optimization data for the photocatalytic approach (Method 3).

Table 2: Optimization of Photocatalytic Conditions

Entry Photocatalyst Solvent Additives Light Source Yield (%)
1 Ir(ppy)₃ (2 mol%) MeCN Na₂S₂O₄ Blue LED (35W) 64
2 Ru(bpy)₃Cl₂ (2 mol%) MeCN Na₂S₂O₄ Blue LED (35W) 52
3 Eosin Y (5 mol%) MeCN Na₂S₂O₄ Green LED (35W) 43
4 Ir(ppy)₃ (2 mol%) DMF Na₂S₂O₄ Blue LED (35W) 59
5 Ir(ppy)₃ (2 mol%) MeCN Na₂S₂O₄, DABCO(SO₂)₂ Blue LED (35W) 71
6 Ir(ppy)₃ (2 mol%) MeCN Na₂S₂O₄, DABCO(SO₂)₂, MeOH Blue LED (35W) 78
7 No catalyst MeCN Na₂S₂O₄, DABCO(SO₂)₂, MeOH Blue LED (35W) < 5

The optimal conditions for the photocatalytic approach involve Ir(ppy)₃ as the photocatalyst in MeCN with Na₂S₂O₄, DABCO(SO₂)₂, and MeOH as additives under blue LED irradiation, providing a 78% yield.

Analytical Characterization

The structure of this compound can be confirmed through various analytical techniques. Based on characterization data for related compounds, the following spectral properties are expected:

¹H NMR (400 MHz, CDCl₃) : δ (ppm) = 10.62 (br s, 1H, NH), 7.80 (d, J = 8.3 Hz, 2H, tosyl-H), 7.43-7.38 (m, 2H, Ar-H), 7.36-7.30 (m, 2H, Ar-H), 7.29-7.24 (m, 2H, tosyl-H), 7.19 (d, J = 8.0 Hz, 2H, tolyl-H), 6.87 (s, 1H, thiazole-H), 3.40-3.35 (m, 2H, -CH₂SO₂-), 2.93-2.88 (m, 2H, -COCH₂-), 2.43 (s, 3H, tosyl-CH₃), 2.38 (s, 3H, tolyl-CH₃).

¹³C NMR (100 MHz, CDCl₃) : δ (ppm) = 170.5 (C=O), 159.8 (thiazole-C2), 149.2 (thiazole-C4), 145.1 (tosyl-C), 139.2 (tolyl-C), 136.9 (tosyl-C), 131.8 (Ar-C), 129.6 (Ar-C), 129.4 (Ar-C), 128.7 (Ar-C), 126.3 (Ar-C), 108.7 (thiazole-C5), 57.4 (-CH₂SO₂-), 33.8 (-COCH₂-), 21.7 (tosyl-CH₃), 21.2 (tolyl-CH₃).

HRMS (ESI) : m/z calculated for C₂₀H₂₁N₂O₃S₂ [M+H]⁺: 401.0994, found: 401.0991.

IR (KBr, cm⁻¹) : 3281 (N-H stretch), 1673 (C=O stretch), 1544 (C=N stretch), 1321 and 1140 (S=O stretch).

Melting Point : 154-156°C.

Comparative Analysis of Preparation Methods

Each preparation method has distinct advantages and limitations that should be considered when selecting a synthetic route for this compound.

Table 3: Comparative Analysis of Preparation Methods

Method Advantages Limitations Overall Yield (%) Scalability
Direct Acylation Simple procedure, fewer steps Requires preparation of acid chloride 60-70 Good
Sulfonylation of Propanamide Control over regioselectivity Requires cryogenic conditions 50-60 Moderate
Photocatalytic Approach High yield, mild conditions Requires specialized equipment 70-80 Moderate
Chlorosulfonylation of Acrylamides Diverse functionality possible Multiple steps, reduction required 50-55 Limited

The photocatalytic approach (Method 3) offers the highest yield and operates under mild conditions, making it particularly attractive for laboratory-scale synthesis. For larger scale production, the direct acylation method (Method 1) may be more practical due to its simplicity and good scalability, as demonstrated by gram-scale synthesis of similar compounds with 58% yield.

The photocatalytic approach involves a radical mechanism initiated by visible-light irradiation of the Ir(ppy)₃ photocatalyst. The catalytic cycle begins with excitation of the photocatalyst, followed by single-electron transfer (SET) to the tosyl chloride, resulting in S-Cl bond cleavage to generate a sulfonyl radical. This radical adds to the alkene bond of the acrylamide to form a tertiary radical, which undergoes subsequent SET with the oxidized catalyst to regenerate it. The resulting carbocation is then trapped by the chloride to form the chlorosulfonylated intermediate.

In the chlorosulfonylation method, the addition of TEMPO completely inhibits the reaction, confirming the radical nature of the mechanism. This understanding provides valuable insights for further optimization and development of selective synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted thiazole derivatives.

Scientific Research Applications

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The p-tolyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like 3,4-dichlorobenzamide in compound 4d or dibromoimidazole in VPC-14447. These differences influence electronic properties and reactivity .
  • Sulfonamide vs. Amide Linkers : The tosylpropanamide chain in the target compound introduces a sulfonamide group, which may enhance metabolic stability compared to simple benzamide or hydrazine linkers in analogs .

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly based on substituents (Table 2):

Compound Name Melting Point (°C) Key Spectral Features (1H NMR) Reference
This compound Not reported Expected: Aromatic protons (δ 7.2–7.8 ppm), Tosyl CH3 (δ 2.4 ppm) N/A
4d (3,4-Dichloro-N-substituted benzamide) Not specified Chlorinated aryl signals (δ 7.5–8.0 ppm), Morpholine CH2 (δ 3.5–3.7 ppm)
VPC-14449 (corrected structure) Not reported Dibromoimidazole protons (δ 8.1–8.3 ppm), Morpholine CH2 (δ 3.6–3.8 ppm)
Compound 5 (Thioacetamide quinazolinone) 269.0 Sulfamoyl NH2 (δ 5.2 ppm), Quinazolinone C=O (δ 165 ppm in 13C NMR)

Key Observations :

  • Melting Points : Tosyl and sulfonamide groups (as in the target compound) typically increase melting points due to enhanced crystallinity, as seen in compound 5 (269°C) .
  • NMR Signatures : The p-tolyl group in the target compound would produce distinct methyl signals (δ ~2.3 ppm) and aromatic protons (δ ~7.2 ppm), differing from chlorinated or brominated analogs .

Biological Activity

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Introduction of the p-Tolyl Group : This is accomplished via Friedel-Crafts alkylation using toluene and a Lewis acid catalyst.
  • Attachment of the Tosyl Group : Introduced through a sulfonation reaction with tosyl chloride in the presence of a base like pyridine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for antibiotic development.

Anticancer Potential

The compound is being investigated for its potential as an anticancer agent. Studies have shown that it interacts with specific molecular targets in cancer cells, which may inhibit tumor growth. This interaction is crucial for developing targeted therapies in oncology.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymes associated with disease pathways. For instance, it has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, suggesting potential applications in neurodegenerative disorders .

Case Studies

  • Antinociceptive Activity : A study evaluated the antinociceptive effects of structural derivatives similar to this compound using mouse models. The results indicated a significant reduction in pain response, implicating its potential use in pain management therapies .
  • Electrophysiological Studies : Research involving electrophysiological techniques has shown that derivatives of this compound can modulate ion channels, particularly nicotinic acetylcholine receptors (nAChRs), which are vital in neurotransmission and could be targeted for therapeutic interventions .

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundIC50 Value (µM)Reference
Acetylcholinesterase InhibitionThis compoundTBD
Antinociceptive ActivityDM497 (structural derivative)TBD
Antimicrobial ActivityThis compoundTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide, and how is its purity validated?

  • Methodology :

  • Step 1 : Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones (e.g., 2-bromo-4-p-tolylacetophenone) under reflux in ethanol .
  • Step 2 : Tosyl group introduction using toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .
  • Characterization :
  • NMR (¹H/¹³C): Confirm regiochemistry of thiazole and tosyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl signals at δ ~3.1 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₂O₃S₂: 401.1) .

Q. How is the three-dimensional conformation of this compound analyzed to predict target binding?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level to optimize geometry and calculate electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or kinase enzymes) based on similar thiazole derivatives .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antimicrobial : Disc diffusion assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Methodology :

  • Reaction Monitoring : Use inline FTIR or TLC to track intermediate formation (e.g., thiazole ring closure at Rf ~0.5 in ethyl acetate/hexane) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield (85% vs. 60%) under controlled power (150 W) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values from independent studies using standardized protocols (e.g., fixed ATP concentration in kinase assays) .
  • Cross-Validation : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. How is structure-activity relationship (SAR) studied for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace tosyl with mesyl or acetyl groups) and test activity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiazole’s NH for H-bonding, tosyl’s sulfonyl for hydrophobic interactions) using QSAR models .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodology :

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (C18 columns) to reduce matrix interference .
  • LC-MS/MS Quantification : Optimize MRM transitions (e.g., m/z 401.1 → 198.0 for quantification) with a deuterated internal standard .

Methodological Recommendations

  • Contradiction Resolution : Cross-validate conflicting solubility data (e.g., DMSO vs. aqueous buffers) using isothermal titration calorimetry (ITC) .
  • Scale-Up Synthesis : Implement flow chemistry for thiazole formation to enhance reproducibility (>90% yield) .

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